Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is a complex organic compound with a molecular formula of C17H14ClF4NO2S and a molecular weight of 407.81 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and fluorophenyl groups, as well as a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate involves multiple steps. One common method includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2,4-dichloropyrimidine with appropriate reagents under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzene.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride.
Amidation: The final step involves the amidation of the pyrimidine ring with methyl 2-aminobenzoate under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
Methyl 2-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar in structure but with a trifluoromethyl group instead of a methanesulfonyl group.
2-chloro-4-methylpyrimidine: Lacks the fluorophenyl and methanesulfonyl groups, making it less complex.
Uniqueness
Methyl 2-{5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-amido}benzoate is unique due to its combination of chloro, fluoro, and methanesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H15ClFN3O5S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15ClFN3O5S/c1-30-19(27)13-7-3-5-9-16(13)24-18(26)17-14(21)10-23-20(25-17)31(28,29)11-12-6-2-4-8-15(12)22/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
MUYWWMVWQLMOMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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